molecular formula C15H10N4 B3349366 Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- CAS No. 215611-94-2

Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-

Cat. No. B3349366
CAS RN: 215611-94-2
M. Wt: 246.27 g/mol
InChI Key: XMIKDKHQZHTMCZ-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f][1,10]phenanthroline, also known as Pyzphen, is a ligand used in the synthesis of copper (I)-phenanthroline complexes, which are utilized in molecular device technology and solar-energy conversion . It functions as an electron acceptor, and the electron density is delocalized on the quinoxaline ring . It has been used as an anchoring group of organic dyes for dye-sensitized solar cells .


Synthesis Analysis

Two novel donor–acceptor organic dyes (PPL-1 and PPL-2) with pyrazino[2,3-f][1,10]phenanthroline as an electron-withdrawing anchoring group were designed and synthesized for dye-sensitized solar cells . Three color-tunable D–π–A–π–D type skeleton thermally activated delayed fluorescence (TADF) compounds were synthesized based on the pyrazino[2,3-f][1,10]phenanthroline acceptor .


Molecular Structure Analysis

An X-ray diffraction study revealed that the complex [Zn(Piv)2(Pyzphen)] has a mononuclear structure, with ZnN2O4 coordination unit being a distorted trigonal prism .


Chemical Reactions Analysis

Pyrazino[2,3-f][1,10]phenanthroline has been used as an electron-withdrawing anchoring group in the design and synthesis of organic dyes for dye-sensitized solar cells . It has also been used in the synthesis of color-tunable thermally activated delayed fluorescence emitters .


Physical And Chemical Properties Analysis

Pyrazino[2,3-f][1,10]phenanthroline exhibits wonderful color tuning from sky blue to yellow due to different donors, and also shows aggregation-induced emission (AIE) properties .

Mechanism of Action

In the context of organic light-emitting diodes (OLEDs), achieving optimal thermally activated delayed fluorescence (TADF) performance requires specific molecular characteristics such as low singlet–triplet energy gap (ΔEST) and high photoluminescence quantum yield (PLQY) .

Future Directions

The use of Pyrazino[2,3-f][1,10]phenanthroline in the design of organic dyes for dye-sensitized solar cells and in the synthesis of color-tunable thermally activated delayed fluorescence emitters suggests potential for further exploration in these areas .

properties

IUPAC Name

3-methylpyrazino[2,3-f][1,10]phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-9-8-18-14-10-4-2-6-16-12(10)13-11(15(14)19-9)5-3-7-17-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIKDKHQZHTMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476478
Record name Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-

CAS RN

215611-94-2
Record name 2-Methylpyrazino[2,3-f][1,10]phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215611-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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